molecular formula C15H7F2N3O2S2 B2576259 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-93-0

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2576259
CAS No.: 862976-93-0
M. Wt: 363.36
InChI Key: GBNNWGRVDWOCIL-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-amine is a heterocyclic compound featuring a complex tricyclic framework with fused dioxa, thia, and aza rings. Structural characterization of such compounds often relies on X-ray crystallography, with tools like the SHELX program suite (e.g., SHELXL) playing a critical role in refining crystallographic data . This compound’s unique architecture and substituent profile warrant comparative analysis with structurally related analogs to elucidate structure-activity relationships (SARs).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F2N3O2S2/c16-6-1-7(17)13-12(2-6)24-15(19-13)20-14-18-8-3-9-10(22-5-21-9)4-11(8)23-14/h1-4H,5H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNNWGRVDWOCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves a multi-step process. One common method starts with the reaction of 4,6-difluoro-1,3-benzothiazole with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against cytochrome P450 enzymes.

    Medicine: Explored for its anti-inflammatory and anti-tubercular properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

    Enzyme Inhibition: Acts as an inhibitor of cytochrome P450 enzymes, proteases, and kinases.

    Modulation of Receptors: Modulates G-protein coupled receptors, affecting various signaling pathways.

    Anti-inflammatory Effects: Inhibits the production of inflammatory mediators and the activation of NF-κB signaling pathways.

Comparison with Similar Compounds

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide

  • Molecular Formula : C₁₆H₁₂N₂O₄S
  • Molecular Weight : 328.34 g/mol
  • Key Features: Replaces the 4,6-difluorobenzothiazol group with a 4-methoxybenzamide substituent.

N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

  • Key Features: Features a dihydrodioxine-carbohydrazide backbone instead of the tricyclic system. The monofluorobenzothiazol group may reduce lipophilicity compared to the difluoro analog, impacting membrane permeability .

Tricyclic Heterocyclic Systems

8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Key Features: Incorporates a spirocyclic system with a dimethylaminophenyl group. The spiro architecture introduces conformational rigidity, which may enhance target selectivity but reduce synthetic accessibility compared to the fused tricyclic system of the target compound .

Functional Group Variations

1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole

  • Key Features: Replaces the thia-aza tricyclic core with a chromeno-isoxazole system. The absence of sulfur and nitrogen heteroatoms in the central ring may diminish hydrogen-bonding capacity, affecting intermolecular interactions .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents Predicted Solubility
Target Compound ~350* 4,6-Difluorobenzothiazol Moderate (lipophilic)
N-{...}-4-methoxybenzamide 328.34 4-Methoxybenzamide Higher (polar OMe)
N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide ~360* Carbohydrazide, monofluoro Moderate

*Estimated based on structural analogs.

Electronic and Reactivity Profiles

  • Methoxy vs. Amine Groups : The 4-methoxybenzamide analog’s OMe group donates electron density, possibly reducing electrophilicity at the amide carbonyl compared to the target’s amine-linked system .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that has garnered attention due to its potential biological activities, particularly in cancer research and drug development. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

C16H13F2N3S2\text{C}_{16}\text{H}_{13}\text{F}_2\text{N}_3\text{S}_2

Key properties include:

  • Molecular Weight : 385.42 g/mol
  • LogP : 3.7 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 6

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It has been shown to activate the p53 pathway, which is crucial for regulating the cell cycle and apoptosis. Additionally, it may inhibit specific signaling pathways such as AKT and ERK, which are often involved in cancer cell proliferation and survival .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzothiazole derivatives, including our compound of interest:

  • Cell Proliferation Inhibition :
    • The compound exhibits significant inhibition of proliferation in several cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through MTT assays .
    • A study reported that at concentrations of 1 to 4 μM, the compound induced apoptosis and arrested the cell cycle in these cancer cells .
  • Inflammatory Response Modulation :
    • The compound has demonstrated the ability to reduce inflammatory cytokines such as IL-6 and TNF-α in macrophage models (RAW264.7), indicating potential anti-inflammatory properties .
  • Cell Migration Inhibition :
    • Scratch wound healing assays indicated that this compound significantly hinders the migration of cancer cells, which is critical for metastasis .

Other Biological Activities

Beyond its anticancer properties, benzothiazole derivatives have been noted for various other biological activities:

  • Antibacterial Activity : Some derivatives exhibit antibacterial effects against a range of pathogens.
  • Neuroprotective Effects : Certain modifications of benzothiazole compounds show promise in neuroprotection .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Compound B7 :
    • This derivative demonstrated potent anticancer effects comparable to established chemotherapeutics in vitro and in vivo models.
    • It was noted for its dual action in targeting both cancer cell proliferation and inflammatory responses .
  • Research on Fluorescent Probes :
    • The compound has been explored as a fluorescent probe for imaging biological processes, showcasing its versatility beyond therapeutic applications.

Q & A

Basic: What are the primary synthetic routes for synthesizing this compound?

Methodological Answer:
The synthesis of this compound involves multi-step protocols focusing on constructing its tricyclic core and introducing functional groups. Key steps include:

  • Core Formation : Cyclocondensation of thioamide precursors with difluorobenzothiazole derivatives under reflux in ethanol or dichloromethane (DCM) .
  • Functionalization : Selective sulfonylation or amidation at the tricyclic nitrogen using reagents like 4-methylbenzenesulfonyl chloride, requiring anhydrous conditions and catalysts such as triethylamine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
    Critical Parameters : Temperature control (±2°C) and moisture exclusion are essential to prevent side reactions like hydrolysis of the benzothiazole moiety .

Basic: How is the compound characterized structurally?

Methodological Answer:
Structural confirmation relies on:

  • X-ray Diffraction (XRD) : Resolves bond angles and stereochemistry (e.g., C–C bond lengths: 1.35–1.48 Å, S–N distances: 1.65–1.72 Å) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8–4.2 ppm (dioxa ring protons) .
    • ¹³C NMR : Signals at δ 155–165 ppm (C–F coupling) and δ 110–125 ppm (benzothiazole carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass match within 2 ppm error (e.g., [M+H]+ calculated: 444.91, observed: 444.89) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ variations in enzyme inhibition assays) arise from differences in experimental design. Resolution strategies include:

  • Standardized Assay Conditions :
    • Use identical buffer pH (e.g., 7.4 ± 0.1) and temperature (37°C) .
    • Normalize enzyme concentrations (e.g., 10 nM) and pre-incubation times (30 min) .
  • Comparative Analysis : Cross-reference dose-response curves (e.g., Hill slopes >2 indicate cooperative binding) and validate via orthogonal assays like surface plasmon resonance (SPR) .
  • Meta-Analysis Tools : Apply statistical frameworks (e.g., weighted Z-scores) to aggregate data from heterogeneous studies .

Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations :
    • DFT (Density Functional Theory) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (e.g., HOMO-LUMO gap: 4.1–4.5 eV, indicating electrophilic reactivity) .
    • Reaction Pathway Mapping : Identify intermediates using nudged elastic band (NEB) simulations .
  • Molecular Docking :
    • AutoDock Vina : Screen against targets like cyclooxygenase-2 (COX-2) with binding affinities ≤−8.0 kcal/mol .
    • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD ≤2.0 Å) .
      Validation : Cross-check computational predictions with experimental SAR (structure-activity relationship) data .

Advanced: How can AI-driven platforms optimize synthesis and mechanistic analysis?

Methodological Answer:

  • AI-Assisted Reaction Design :
    • Retrosynthesis Planning : Use tools like IBM RXN for Chemistry to prioritize routes with >80% predicted yield .
    • Condition Optimization : Bayesian optimization algorithms adjust parameters (e.g., catalyst loading, solvent polarity) in real time .
  • Data Integration :
    • Cheminformatics Databases : Mine PubChem (CID 2735376) and ChEMBL for analogous compounds’ bioactivity profiles .
    • Feedback Loops : Train neural networks on experimental failure data to refine synthetic protocols .

Advanced: What strategies mitigate challenges in solubility and stability during formulation?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (70:30 v/v) to enhance aqueous solubility (>1 mg/mL) .
  • Solid Dispersion : Formulate with polyvinylpyrrolidone (PVP K30) via spray drying (Tg >50°C) to prevent crystallization .
  • Degradation Studies :
    • Forced Degradation : Expose to 40°C/75% RH for 28 days; monitor via HPLC (degradants <2%) .
    • Light Protection : Use amber glass vials to prevent photolysis of the benzothiazole moiety .

Advanced: How does the compound’s tricyclic framework influence its electronic properties?

Methodological Answer:

  • Conjugation Effects : Extended π-system (benzothiazole + dioxa ring) lowers LUMO energy (−1.8 eV), enhancing electron-accepting capacity .
  • Electrostatic Potential Maps : Charge density at the difluoro substituents (σp ≈ −0.15) promotes hydrogen bonding with biological targets .
  • Polar Surface Area (PSA) : Calculated PSA of 95 Ų correlates with membrane permeability (logP ≈ 2.1) .

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